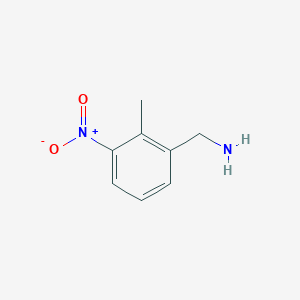

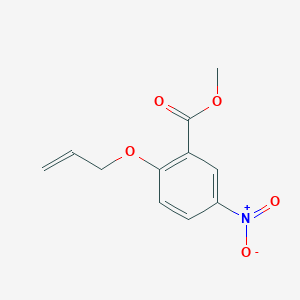

![molecular formula C13H23NO5 B2979889 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid CAS No. 2155855-45-9](/img/structure/B2979889.png)

3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid” is a chemical compound with the CAS Number: 2155855-45-9 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 3-(4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-yl)propanoic acid .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(5-4-10(15)16)6-8-18-9-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) . This code provides a standard way to encode the compound’s structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available.Wissenschaftliche Forschungsanwendungen

Enantiomerically Pure Compound Synthesis

Research by Zimmermann and Seebach (1987) demonstrated the use of cyclic acetals derived from amino acids and hydroxy acids, including compounds similar to 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid, in the synthesis of enantiomerically pure compounds (EPCs). These compounds serve as electrophilic building blocks for creating chiral derivatives of pyruvic acid and other carboxylic acids, highlighting their importance in the synthesis of EPCs (Zimmermann & Seebach, 1987).

Chiral Monomer Precursor Synthesis

Gómez, Orgueira, and Varela (2003) synthesized the chiral monomer N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of a AABB-type stereoregular polyamide, from derivatives of natural amino acids L-glutamic acid and L-alanine. This research demonstrates the compound's role in advancing materials science by providing building blocks for the synthesis of novel polymeric materials (Gómez, Orgueira, & Varela, 2003).

Catalysis and Chemical Synthesis

Heydari, Shiroodi, Hamadi, Esfandyari, and Pourayoubi (2007) explored the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient and environmentally benign catalyst, demonstrating the utility of tert-butoxycarbonyl-protected compounds in facilitating chemoselective reactions and protecting group strategies. This work underscores the significance of such compounds in catalysis and synthesis, optimizing reaction conditions and enhancing yields (Heydari et al., 2007).

Synthesis of Neuroexcitant Analogues

Pajouhesh and colleagues (2000) reported on the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This research illustrates the application of tert-butoxycarbonyl-protected amino acids in the synthesis of compounds relevant to neuroscience, offering insights into the design of novel neuroactive substances (Pajouhesh et al., 2000).

Drug Discovery and Bioisostere Synthesis

Hamzik and Brubaker (2010) described a method for accessing structurally diverse 3-aminooxetanes via the reactivity of oxetan-3-tert-butylsulfinimine, showcasing the role of tert-butylsulfinyl and related moieties in the generation of bioisosteres for drug discovery. This approach highlights the compound's utility in creating molecular structures that can mimic or enhance biological activity (Hamzik & Brubaker, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Eigenschaften

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(5-4-10(15)16)6-8-18-9-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLLOFNNRCMNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-4-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)

![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)

![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)

![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)